molecular formula C15H12ClNO4 B15076682 Piperonyl N-(2-chlorophenyl)carbamate CAS No. 6847-38-7

Piperonyl N-(2-chlorophenyl)carbamate

Cat. No.: B15076682
CAS No.: 6847-38-7
M. Wt: 305.71 g/mol
InChI Key: CAEBNSKSTRNABO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperonyl N-(2-chlorophenyl)carbamate typically involves the reaction of piperonyl alcohol with 2-chlorophenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) at a temperature range of 0-40°C with constant stirring . The reaction may also require the presence of a base like triethylamine (TEA) to facilitate the formation of the carbamate linkage.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Piperonyl N-(2-chlorophenyl)carbamate can undergo various chemical reactions including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different chemical properties.

    Reduction: Reduction reactions can convert the carbamate group into amines or other functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines.

Scientific Research Applications

Piperonyl N-(2-chlorophenyl)carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of pesticides and herbicides due to its ability to inhibit certain biological pathways in pests.

Mechanism of Action

The mechanism of action of Piperonyl N-(2-chlorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This mechanism is particularly relevant in its use as a pesticide, where it inhibits acetylcholinesterase, an enzyme crucial for nerve function in insects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperonyl N-(2-chlorophenyl)carbamate is unique due to its specific substitution pattern, which provides a balance of reactivity and stability. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

6847-38-7

Molecular Formula

C15H12ClNO4

Molecular Weight

305.71 g/mol

IUPAC Name

1,3-benzodioxol-5-ylmethyl N-(2-chlorophenyl)carbamate

InChI

InChI=1S/C15H12ClNO4/c16-11-3-1-2-4-12(11)17-15(18)19-8-10-5-6-13-14(7-10)21-9-20-13/h1-7H,8-9H2,(H,17,18)

InChI Key

CAEBNSKSTRNABO-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)COC(=O)NC3=CC=CC=C3Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.